molecular formula C21H30O2 B087861 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- CAS No. 13934-52-6

18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-

Cat. No. B087861
CAS RN: 13934-52-6
M. Wt: 314.5 g/mol
InChI Key: IJLOEMVVXWXXJN-LDIYZUBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used in a wide range of scientific research applications, including studies of steroid hormone receptors, gene expression, and cell signaling pathways. This compound has been shown to have potent anti-inflammatory and immunosuppressive effects, making it useful for investigating the role of steroid hormones in immune system function. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been used to study the effects of steroid hormones on bone metabolism, cardiovascular function, and reproductive health.

Mechanism Of Action

The mechanism of action of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- involves binding to steroid hormone receptors, specifically the glucocorticoid receptor and the progesterone receptor. Once bound to these receptors, this compound can modulate gene expression and cellular signaling pathways, leading to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has a variety of biochemical and physiological effects, including anti-inflammatory and immunosuppressive effects, modulation of bone metabolism, and regulation of cardiovascular and reproductive function. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation and immune system activation. Additionally, 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- has been shown to increase bone density and reduce the risk of osteoporosis, as well as regulate blood pressure and improve cardiovascular function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments is its potent anti-inflammatory and immunosuppressive effects, which make it useful for investigating the role of steroid hormones in immune system function. Additionally, this compound has been shown to have a wide range of biochemical and physiological effects, making it useful for investigating a variety of research questions. However, there are some limitations to using 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- in lab experiments, including its potential to interact with other steroid hormones and its limited solubility in water.

Future Directions

There are many potential future directions for research involving 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-. One area of interest is investigating the effects of this compound on immune system function in different disease contexts, such as autoimmune disorders and cancer. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- on bone metabolism and cardiovascular function. Finally, there is potential for developing new synthetic analogs of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- with improved solubility and bioavailability for use in future research.

Synthesis Methods

18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl- is synthesized from pregnenolone acetate through a series of chemical reactions. The first step involves the conversion of pregnenolone acetate to 16-dehydropregnenolone acetate using sodium periodate. The resulting compound is then subjected to a series of reactions involving reduction, oxidation, and esterification, ultimately resulting in the formation of 18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-.

properties

CAS RN

13934-52-6

Product Name

18,19-Dinorpregn-4-ene-3,20-dione, 13-ethyl-

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-13-ethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-3-21-11-10-17-16-7-5-15(23)12-14(16)4-6-18(17)20(21)9-8-19(21)13(2)22/h12,16-20H,3-11H2,1-2H3/t16-,17+,18+,19+,20-,21+/m0/s1

InChI Key

IJLOEMVVXWXXJN-LDIYZUBKSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C)CCC4=CC(=O)CC[C@H]34

SMILES

CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34

Canonical SMILES

CCC12CCC3C(C1CCC2C(=O)C)CCC4=CC(=O)CCC34

Origin of Product

United States

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